molecular formula C9H18O B14354931 (4R)-non-1-en-4-ol CAS No. 91525-93-8

(4R)-non-1-en-4-ol

Cat. No.: B14354931
CAS No.: 91525-93-8
M. Wt: 142.24 g/mol
InChI Key: NDUPBTSXOSZHON-VIFPVBQESA-N
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Description

(4R)-non-1-en-4-ol is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of a non-1-ene chain. This compound is chiral, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. The (4R) designation indicates the specific configuration of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-non-1-en-4-ol can be achieved through various methods. One common approach involves the asymmetric reduction of non-1-en-4-one using chiral catalysts. This method ensures the selective formation of the (4R) enantiomer. The reaction typically requires a hydrogen source, such as hydrogen gas or a hydride donor, and a chiral catalyst to induce the desired stereochemistry.

Industrial Production Methods

In an industrial setting, this compound can be produced through large-scale catalytic hydrogenation processes. These processes often utilize high-pressure hydrogen gas and specialized chiral catalysts to achieve high yields and enantiomeric purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4R)-non-1-en-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of non-1-en-4-one.

    Reduction: The compound can be reduced to form non-1-en-4-amine by replacing the hydroxyl group with an amine group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Non-1-en-4-one

    Reduction: Non-1-en-4-amine

    Substitution: Halogenated derivatives of non-1-en-4-ol

Scientific Research Applications

(4R)-non-1-en-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4R)-non-1-en-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4S)-non-1-en-4-ol: The enantiomer of (4R)-non-1-en-4-ol with the opposite configuration.

    Non-1-en-4-one: The oxidized form of this compound.

    Non-1-en-4-amine: The reduced form of this compound.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to selectively interact with chiral receptors and enzymes makes it valuable in asymmetric synthesis and pharmaceutical research.

Properties

CAS No.

91525-93-8

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

(4R)-non-1-en-4-ol

InChI

InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h4,9-10H,2-3,5-8H2,1H3/t9-/m0/s1

InChI Key

NDUPBTSXOSZHON-VIFPVBQESA-N

Isomeric SMILES

CCCCC[C@H](CC=C)O

Canonical SMILES

CCCCCC(CC=C)O

Origin of Product

United States

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